Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533460
InChI: InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3
SMILES:
Molecular Formula: C21H21NO4S3
Molecular Weight: 447.6 g/mol

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide

CAS No.:

Cat. No.: VC17533460

Molecular Formula: C21H21NO4S3

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide -

Specification

Molecular Formula C21H21NO4S3
Molecular Weight 447.6 g/mol
IUPAC Name methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate
Standard InChI InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3
Standard InChI Key BOIKXZDJPKRMSG-UHFFFAOYSA-N
Canonical SMILES CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Functional Groups

The compound’s backbone consists of a thiochroman ring system, a sulfur-containing heterocycle analogous to chroman but with a sulfur atom replacing one oxygen. The thiochroman core is substituted at the 8-position with a (benzo[d]thiazol-2-ylthio)methyl group, introducing a benzo[d]thiazole scaffold connected via a thioether (-S-) linkage. At the 7-position, a carboxylate ester (-COOCH₃) is present, while the 4-position bears two methyl groups. The 1,1-dioxide moiety indicates sulfonation at the sulfur atoms within the thiochroman ring, enhancing the molecule’s polarity and potential for hydrogen bonding .

Table 1: Key Structural Features and Implications

FeaturePositionImplications
Thiochroman 1,1-dioxideCoreEnhanced solubility; potential for redox interactions
Benzo[d]thiazole8Pharmacophore for enzyme inhibition; aromatic π-system for binding
Carboxylate ester7Prodrug potential; metabolic stability
Dimethyl groups4Steric hindrance; modulation of lipophilicity

Stereochemical Considerations

Synthetic Pathways and Methodological Approaches

Retrosynthetic Analysis

The synthesis of methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide likely involves sequential functionalization of the thiochroman core. A plausible route includes:

  • Thiochroman Formation: Cyclization of 4-methylthiophenol with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Sulfonation: Oxidation of the thiochroman sulfur to the 1,1-dioxide state using peroxides or ozonolysis.

  • Esterification: Introduction of the carboxylate ester via Fischer esterification or nucleophilic acyl substitution.

  • Side-Chain Functionalization: Coupling the benzo[d]thiazole-thiol derivative to the thiochroman core using Mitsunobu or nucleophilic substitution reactions .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 7- and 8-positions requires directing groups or protective strategies.

  • Oxidation Control: Over-oxidation of sulfur moieties must be mitigated during sulfonation.

  • Purification: The compound’s high polarity and potential for polymorphism complicate crystallization.

Biological Activity and Mechanistic Insights

Lysyl Oxidase Inhibition

Structural analogs of thiochroman 1,1-dioxides exhibit inhibitory activity against lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking. By chelating the copper cofactor in LOX’s active site, the compound may disrupt extracellular matrix remodeling, implicating it in antifibrotic and antimetastatic therapies.

Table 2: Hypothesized Biological Targets and Effects

TargetMechanismPotential Application
Lysyl oxidaseCopper chelationFibrosis suppression
COX-2Active site blockageInflammation reduction
NF-κB pathwayIκB kinase inhibitionCytokine modulation

Pharmacokinetic and Toxicological Profile

Metabolism and Excretion

Esterases likely hydrolyze the methyl ester to a carboxylic acid metabolite, which may exhibit altered activity. Sulfone groups are generally resistant to further oxidation, suggesting renal excretion as the primary elimination route .

Comparative Analysis with Structural Analogs

Althiazide Derivatives

Althiazide, a benzothiadiazine 1,1-dioxide diuretic, shares the sulfone motif but lacks the thiochroman core. Unlike althiazide’s direct action on renal Na+/Cl- cotransporters, the subject compound’s larger structure may favor tissue-specific targeting over broad diuretic effects .

Chroman-Based Therapeutics

Chromane derivatives like tocopherols exhibit antioxidant properties, but sulfur substitution in thiochromans alters electron distribution, potentially redirecting activity toward enzyme inhibition rather than radical scavenging .

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